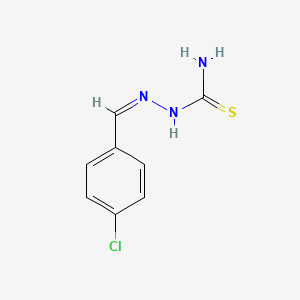
(1Z,N'Z)-N-methyl-N'-(3-phenoxybenzylidene)carbamohydrazonothioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid is a complex organic compound that belongs to the class of hydrazonothioic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid typically involves the condensation of N-methylhydrazinecarbothioamide with 3-phenoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a strong base or acid to activate the phenoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid exerts its effects would depend on its specific interactions with molecular targets. These could include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: The biochemical pathways that are affected by the compound’s activity, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid: A closely related compound with similar structural features.
N-methyl-N’-(4-phenoxybenzylidene)carbamohydrazonothioic acid: Another analog with a different position of the phenoxy group.
Uniqueness
(1Z,N’Z)-N-methyl-N’-(3-phenoxybenzylidene)carbamohydrazonothioic acid may exhibit unique properties due to its specific structural configuration, which could influence its reactivity, stability, and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-methyl-3-[(Z)-(3-phenoxyphenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-16-15(20)18-17-11-12-6-5-9-14(10-12)19-13-7-3-2-4-8-13/h2-11H,1H3,(H2,16,18,20)/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEMMFYBLPARMB-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NN=CC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=S)N/N=C\C1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(3-aminophenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B7758277.png)
![2-hydroxy-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B7758285.png)



![Hydrazinecarbothioamide, 2-[(2,6-dichlorophenyl)methylene]-, (E)-](/img/structure/B7758329.png)
![1-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758330.png)
![N'-[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758357.png)


![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-N-methylcarbamohydrazonothioic acid](/img/structure/B7758366.png)

![1-[(Z)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3-methylthiourea](/img/structure/B7758382.png)
